molecular formula C15H14O B8168967 1-Methyl-2-(4-vinylphenoxy)benzene

1-Methyl-2-(4-vinylphenoxy)benzene

Cat. No.: B8168967
M. Wt: 210.27 g/mol
InChI Key: JHZVDXRFOHWZGB-UHFFFAOYSA-N
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Description

1-Methyl-2-(4-vinylphenoxy)benzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the 1-position and a vinylphenoxy group at the 2-position. The vinylphenoxy moiety introduces both ether and alkene functionalities, making the compound reactive toward polymerization, electrophilic substitution, and catalytic transformations. For instance, compounds with vinylphenoxy motifs are often intermediates in organic synthesis, particularly in cross-coupling reactions and polymer chemistry .

Properties

IUPAC Name

1-ethenyl-4-(2-methylphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-3-13-8-10-14(11-9-13)16-15-7-5-4-6-12(15)2/h3-11H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZVDXRFOHWZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(4-vinylphenoxy)benzene can be synthesized through a multi-step process involving the formation of the vinylphenoxy group and its subsequent attachment to the benzene ring. One common method involves the reaction of 4-vinylphenol with 1-bromo-2-methylbenzene in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(4-vinylphenoxy)benzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can also undergo reduction to form ethyl derivatives.

Common Reagents and Conditions:

    Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Major Products:

    Nitration: Formation of nitro derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

1-Methyl-2-(4-vinylphenoxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(4-vinylphenoxy)benzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, forming long-chain polymers. The benzene ring can undergo electrophilic substitution, affecting the reactivity and stability of the compound. The specific pathways and targets depend on the context of its application, such as in drug development or material science.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield (Reported) Key Properties/Applications References
1-Methyl-2-(4-vinylphenoxy)benzene C₁₅H₁₄O 210.27 (calculated) Methyl, vinylphenoxy Not reported Hypothesized reactivity in polymerization Inferred
1-Methyl-2-(4-methylbenzyl)benzene C₁₅H₁₆ 196.29 Methyl, methylbenzyl 95% purity (discontinued) Intermediate in surfactants, fragrances
1-Methoxy-4-(2-nitrovinyl)benzene C₉H₉NO₃ 179.18 Methoxy, nitrovinyl Not reported Electrophilic reactivity for nitro group transformations
1-(4-Fluorophenoxy)-3-[[2-methyl-2-[4-(1-methylethyl)phenyl]propoxy]methyl]-benzene C₂₆H₂₉FO₂ 392.51 Fluorophenoxy, branched alkyl Not reported Potential pharmaceutical intermediate
1-Methyl-2-(phenylmethyl)-benzene C₁₄H₁₄ 182.26 Methyl, benzyl Not reported Solubility studies in organic liquids
1-Bromo-4-((4-vinylphenoxy)methyl)benzene C₁₅H₁₃BrO 297.17 Bromine, vinylphenoxymethyl Not reported Suzuki coupling precursor

Physical and Electronic Properties

  • Molecular Weight and Solubility: Lower molecular weight analogs like 1-Methyl-2-(phenylmethyl)-benzene (182.26 g/mol) exhibit higher solubility in nonpolar solvents compared to fluorinated or nitro-substituted derivatives .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 1-Methoxy-4-(2-nitrovinyl)benzene) increase electrophilicity, whereas methoxy or methyl groups enhance electron density, directing substitution patterns .

Key Research Findings and Challenges

  • Yield Limitations : Low yields in sterically hindered systems (e.g., <1% in Co/Ni-catalyzed reactions ) underscore the need for optimized catalytic conditions.
  • Stability Issues : Vinyl groups may pose stability challenges during storage, as seen in nitrovinyl compounds requiring stabilization .
  • Synthetic Flexibility: Modular synthesis routes, such as those employing photoredox catalysis , offer pathways to diverse derivatives of this compound.

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